molecular formula C20H23N3OS B2974344 7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707586-30-8

7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2974344
CAS No.: 1707586-30-8
M. Wt: 353.48
InChI Key: QSZUQSCMJNXXAY-UHFFFAOYSA-N
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Description

The compound “7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The molecule also contains a phenyl group and a piperidine ring, which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidinone ring with various substitutions at different positions. The phenyl, piperidine, and propyl groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidinone ring, phenyl group, and piperidine ring could potentially undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would be determined by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many drugs with a pyrimidinone ring act by binding to enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. It could be interesting to investigate its biological activity and potential applications in medicine .

Properties

IUPAC Name

7-phenyl-2-piperidin-1-yl-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-2-11-23-19(24)18-17(21-20(23)22-12-7-4-8-13-22)16(14-25-18)15-9-5-3-6-10-15/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZUQSCMJNXXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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